molecular formula C5H11ClO2P+ B12549939 (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium CAS No. 141973-75-3

(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium

Cat. No.: B12549939
CAS No.: 141973-75-3
M. Wt: 169.56 g/mol
InChI Key: FFUAUYIPVAKJKS-UHFFFAOYSA-N
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Description

(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is a chemical compound with a unique structure that includes a chloroethyl group, an oxo group, and a propan-2-yl oxy group attached to a phosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium typically involves the reaction of a chloroethyl precursor with a phosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The oxo group can participate in redox reactions, while the propan-2-yl oxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)phosphine oxide: Similar in structure but lacks the propan-2-yl oxy group.

    (2-Chloroethyl)phosphine: Lacks both the oxo and propan-2-yl oxy groups.

    (2-Chloroethyl)(oxo)phosphine: Similar but lacks the propan-2-yl oxy group.

Uniqueness

(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is unique due to the presence of all three functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

141973-75-3

Molecular Formula

C5H11ClO2P+

Molecular Weight

169.56 g/mol

IUPAC Name

2-chloroethyl-oxo-propan-2-yloxyphosphanium

InChI

InChI=1S/C5H11ClO2P/c1-5(2)8-9(7)4-3-6/h5H,3-4H2,1-2H3/q+1

InChI Key

FFUAUYIPVAKJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[P+](=O)CCCl

Origin of Product

United States

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